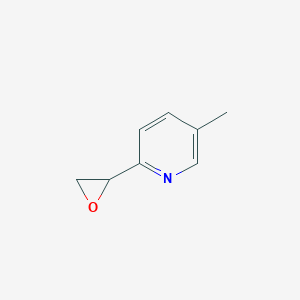
Pyridine, 5-methyl-2-oxiranyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(oxiran-2-yl)pyridine is a heterocyclic organic compound with the molecular formula C8H9NO It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an oxirane (epoxide) ring at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-bromopyridine with an epoxide precursor under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the bromine atom is replaced by the oxirane ring.
Another method involves the cyclization of 2-methyl-5-(2-hydroxyethyl)pyridine using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This reaction results in the formation of the oxirane ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of 5-Methyl-2-(oxiran-2-yl)pyridine may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Methyl-2-(oxiran-2-yl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(oxiran-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pyridine ring can also participate in interactions with biological targets, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-(oxiran-2-yl)pyridine: Similar structure but with different substitution patterns.
3-(oxiran-2-ylmethyl)pyridine: Contains an oxirane ring attached to a different position on the pyridine ring.
Oxiranecarbonitriles: Compounds with both oxirane and cyano functional groups.
Uniqueness
5-Methyl-2-(oxiran-2-yl)pyridine is unique due to the specific positioning of the methyl and oxirane groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H9NO |
|---|---|
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
5-methyl-2-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7(9-4-6)8-5-10-8/h2-4,8H,5H2,1H3 |
Clé InChI |
JXYREHDMBXJGGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















